molecular formula C13H12N4O3 B11848631 1-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

1-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B11848631
M. Wt: 272.26 g/mol
InChI Key: LDDQTLZGLJMTGR-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the condensation of 2,5-dimethoxybenzaldehyde with appropriate hydrazine derivatives to form the pyrazole ring, followed by cyclization with suitable reagents to construct the pyrimidine ring. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or dimethyl sulfoxide.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that maximize yield and purity while minimizing costs and environmental impact. These methods often employ continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic ring or the heterocyclic core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Nitrophenyl)-4,5-dihydro-1H-[1,2,3]triazolo[4ʹ,5ʹ:4,5]pyrido[2,3-d]pyrimidine
  • (3,5-Dimethoxyphenyl)[4-(4-ethyl-1-piperazinyl)-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl]methanone

Uniqueness

1-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to its specific substitution pattern and the presence of both methoxy groups on the phenyl ring. This structural feature can influence its chemical reactivity, biological activity, and physical properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H12N4O3

Molecular Weight

272.26 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C13H12N4O3/c1-19-8-3-4-11(20-2)10(5-8)17-12-9(6-16-17)13(18)15-7-14-12/h3-7H,1-2H3,(H,14,15,18)

InChI Key

LDDQTLZGLJMTGR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C3=C(C=N2)C(=O)NC=N3

Origin of Product

United States

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